molecular formula C8H11ClN2O2S B1479690 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2090381-91-0

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1479690
CAS No.: 2090381-91-0
M. Wt: 234.7 g/mol
InChI Key: CPPMLQNNVIJNTP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds as Precursors

Heterocyclic compounds, including pyrazole fused sulfones, are valuable precursors in the synthesis of various heterocyclic o-quinodimethanes. These compounds undergo extrusion of sulfur dioxide upon heating, leading to the formation of heterocyclic o-quinodimethanes that can be trapped with dienophiles. This process highlights the importance of such compounds in constructing complex molecular architectures (Chaloner et al., 1992).

Flexible Synthesis of Pyrazoles

The synthesis of pyrazoles featuring functionalized side chains demonstrates the versatility of using compounds like 3-(chloromethyl)pyrazoles as intermediates. These compounds serve as useful precursors for developing ligands by nucleophilic substitution reactions, indicating their potential in creating complex molecules for various applications, including catalysis and material science (Grotjahn et al., 2002).

Novel Comenic Acid Derivatives

The synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, using 3-(chloromethyl)pyrazoles, showcases the application of these compounds in medicinal chemistry. The observed synergistic effect of these derivatives with antitumor drugs in chemotherapy underlines the potential of such compounds in enhancing the efficacy of existing therapeutic agents (Kletskov et al., 2018).

Catalysis and Nanomaterial Synthesis

The use of pyrazole derivatives as catalysts in organic transformations and nanomaterial synthesis is a significant application area. For instance, the preparation and characterization of nano α-Al2O3 supported ammonium dihydrogen phosphate catalysts for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives illustrate the role of such compounds in facilitating environmentally friendly and efficient chemical processes (Maleki & Ashrafi, 2014).

Photocatalytic Activities

The development of CdS nanocrystals using pyrazolyl dithioate compounds as precursors demonstrates the application in materials science, particularly in creating nanocrystals with controlled shapes. The optical and photocatalytic activities of these nanocrystals, utilized in the degradation of organic dyes, highlight the potential of pyrazole derivatives in environmental applications and materials science (Mondal et al., 2015).

Properties

IUPAC Name

3-(chloromethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-11-8(4-9)6-5-14(12,13)3-2-7(6)10-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPMLQNNVIJNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CS(=O)(=O)CCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 4
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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